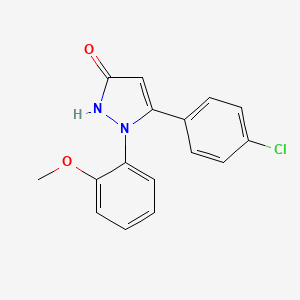
5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one, commonly known as 5-chloro-1-(2-methoxyphenyl)-1H-pyrazol-3-one, is a pyrazole compound with a variety of applications in the fields of chemistry, biochemistry, and medicine. This compound has been studied extensively for its potential as a therapeutic agent, with research into its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments. In
Applications De Recherche Scientifique
Cyclooxygenase Inhibition
The compound 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one has been investigated for its potential as a cyclooxygenase-1-selective inhibitor. This application is particularly relevant in the context of reducing inflammation and pain. Cyclooxygenase inhibitors are significant in the development of therapeutic drugs for various inflammatory conditions. The study by Long et al. (2009) provides insights into the molecular structure and interaction of this compound, which may aid in identifying formulations with improved bioavailability (Long, Theiss, Li, & Loftin, 2009).
Antimicrobial and Anticancer Activity
Viji et al. (2020) explored the antimicrobial and anticancer activities of a similar molecule, demonstrating its potential in combating bacterial and fungal infections. The study involved quantum chemical calculations and molecular docking to understand the interactions with different proteins, which is crucial in designing effective drugs (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Crystal Structure Analysis
The crystal structure of related pyrazol compounds has been analyzed to understand their molecular arrangements and interactions. Such studies are fundamental in the pharmaceutical industry for drug design and synthesis. Kumarasinghe et al. (2009) conducted a study on the crystal structure of similar compounds, providing valuable information for potential pharmaceutical applications (Kumarasinghe, Hruby, & Nichol, 2009).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-(2-methoxyphenyl)-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-15-5-3-2-4-13(15)19-14(10-16(20)18-19)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLSWSVEFEKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=O)N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






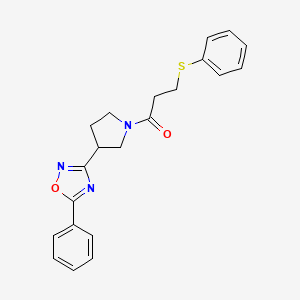
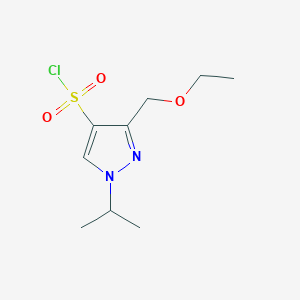
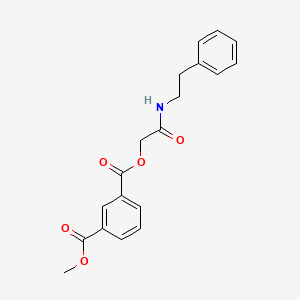
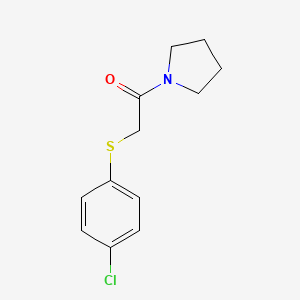
![N-(2,3-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2750252.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B2750254.png)

![5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole](/img/structure/B2750256.png)
![5-Methyl-2-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2750257.png)